cis-3-Heptenyl acetate

Description

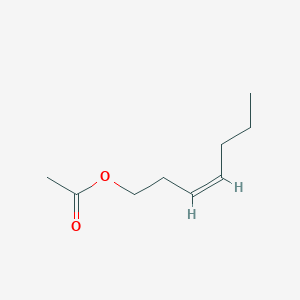

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-3-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYIYWGTGAUKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862699 | |

| Record name | Hept-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-78-9 | |

| Record name | 3-Hepten-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-hept-3-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Natural Occurrence of Cis 3 Heptenyl Acetate

Enzymatic Mechanisms in Biogenesis

The biosynthesis of cis-3-Heptenyl acetate (B1210297) is a multi-step process involving the creation of its alcohol precursor, cis-3-heptenol, followed by an esterification step.

The final and crucial step in the formation of cis-3-Heptenyl acetate is the esterification of cis-3-heptenol with an acetyl group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . While the specific AAT responsible for this compound has not been definitively isolated and characterized, extensive research on homologous enzymes in various fruits provides a clear model for its function.

AATs are part of the BAHD superfamily of acyltransferases and are known for catalyzing the formation of volatile esters, which are significant contributors to the flavor and aroma of many fruits. These enzymes facilitate the transfer of an acyl group from a donor molecule, typically acetyl-CoA, to an alcohol acceptor. Studies on AATs from apple and apricot have shown that these enzymes can utilize a wide range of alcohol substrates, including C4, C5, and C6 alcohols, to produce the corresponding acetate esters. For instance, the apple AAT, MpAAT1, can produce hexyl acetate and 2-methylbutyl acetate, which are key to the fruit's aroma. Similarly, an AAT in apricot (PaAAT1) is responsible for the production of C6 esters like (Z)-3-hexenyl acetate. This broad substrate specificity suggests that an analogous AAT enzyme is responsible for the synthesis of this compound when cis-3-heptenol is available as a substrate.

Research has also demonstrated the in vitro synthesis of similar esters using lipases, which can catalyze esterification reactions. For example, lipases have been successfully used for the synthesis of (E)-1-Ethyl-5-methyl-4-heptenyl Acetate and cis-3-hexenyl acetate. manekancor.comjppres.comnorex.in This highlights the catalytic potential of this class of enzymes for producing such esters, although in plants, AATs are the primary enzymes for volatile ester biosynthesis.

General Characteristics of Alcohol Acyltransferases (AATs) in Ester Biogenesis

| Characteristic | Description | Significance in this compound Biosynthesis |

|---|---|---|

| Enzyme Family | Member of the BAHD superfamily of acyltransferases. | This classification links it to a large family of enzymes with known roles in plant specialized metabolism. |

| Reaction Catalyzed | Transfers an acetyl group from acetyl-CoA to an alcohol (R-OH + Acetyl-CoA → R-O-Acetate + CoA-SH). | This is the direct reaction that forms this compound from cis-3-heptenol. |

| Substrate Specificity | Generally broad, accepting a variety of straight-chain and branched-chain alcohols. frontiersin.org | The presence of an AAT with affinity for C7 alcohols like cis-3-heptenol is necessary for the compound's formation. |

| Expression Pattern | Often tissue-specific (e.g., ripening fruit) and inducible by developmental or environmental cues. mdpi.com | The timing and location of AAT gene expression would control where and when this compound is produced in the plant. |

The biosynthesis of this compound begins with the formation of its C7 alcohol precursor, cis-3-heptenol. This alcohol is derived from the lipoxygenase (LOX) pathway , which is responsible for the production of numerous "green leaf volatiles" (GLVs).

The primary precursors for this pathway are polyunsaturated fatty acids, such as linoleic acid and linolenic acid . The LOX pathway proceeds as follows:

Oxygenation : Lipoxygenase (LOX) introduces oxygen into the fatty acid chain, creating a hydroperoxide.

Cleavage : The enzyme hydroperoxide lyase (HPL) then cleaves the hydroperoxide into smaller aldehydes. While the HPL pathway is well-documented for producing C6 aldehydes (like cis-3-hexenal (B147320) from linolenic acid), the formation of C7 aldehydes is less common but follows a similar biochemical logic.

Reduction : The resulting aldehyde, in this case, a C7 aldehyde, is then reduced to its corresponding alcohol, cis-3-heptenol, by an alcohol dehydrogenase (ADH) .

Esterification : Finally, as described in the previous section, an AAT enzyme esterifies the cis-3-heptenol to produce this compound.

Metabolic labeling studies are a powerful tool for elucidating such biosynthetic pathways. In these experiments, isotopically labeled precursors (e.g., using heavy isotopes like ¹³C or ²H) are supplied to the organism. By tracking the incorporation of the isotope into the final product, the metabolic route can be confirmed. For instance, feeding a plant ¹³C-labeled linolenic acid and subsequently detecting ¹³C in this compound would provide direct evidence for this pathway. While specific labeling studies for this compound are not widely documented, this methodology has been successfully used to trace the origins of other plant volatiles, such as benzenoids from phenylalanine and other compounds from glucose. google.comgoogleapis.com

Ecological Sources and Distribution

This compound is found as a minor or trace component of the volatile organic compound profile in a variety of plants, contributing to their unique scent.

The presence of this compound has been confirmed in several plant species, particularly within the Lamiaceae family (the mint family). It is often part of a complex mixture of essential oils. To date, there is limited evidence of its natural occurrence in fauna.

Documented Occurrences of this compound in Flora

| Family | Species | Common Name | Note |

|---|---|---|---|

| Lamiaceae | Mentha species | Mint | Identified as a component in the essential oils of various mint species. jppres.com The related compound, cis-3-hexenyl acetate, is known to be derived from the fractionation of Mentha arvensis oil. manekancor.comnorex.in |

| Lamiaceae | Tetradenia riparia | Misty Plume Bush | A related compound, umuravumbolide (B1247870) (5,6-dihydro-6-(3-acetoxy-1-heptenyl)-2-pyrone), has been isolated from this species. frontiersin.org |

| Various | Multiple fruit species | - | Described as having a 'natural' banana odor and being used in fruity compositions, suggesting its presence in various fruits. scribd.comkupdf.net |

| - | Aromatic Rice Cultivars | Rice | Identified in the volatile profiles of certain rice cultivars. unlp.edu.ar |

The production of this compound, like other green leaf volatiles, is not static. Its emission can be significantly influenced by a range of both biotic and abiotic environmental factors. The plant's response to these stimuli often involves the upregulation of the biosynthetic pathways responsible for GLV production as part of a defense or signaling mechanism.

Biotic factors , such as mechanical wounding or herbivore attacks, are potent inducers of GLV emission. This response is a well-documented plant defense strategy. The release of volatiles can deter herbivores, attract natural predators of the herbivores, or act as signals to neighboring plants to prime their own defenses. For the closely related compound, cis-3-hexenyl acetate, emission is known to increase dramatically upon leaf damage. unlp.edu.ar

Abiotic factors also play a crucial role in modulating the production of this compound. Exposure to stresses such as high-intensity light, UV radiation, or changes in humidity and temperature can alter a plant's metabolic state and lead to increased synthesis and release of volatile compounds. For example, UV-B irradiation has been shown to enhance the synthesis of a variety of volatile compounds in Artemisia argyi, including related esters. Similarly, priming with green leaf volatiles has been shown to enhance tolerance to abiotic stresses like salinity. These stress-induced responses are often mediated by complex signaling networks within the plant, involving phytohormones and the activation of stress-responsive genes.

Factors Influencing this compound Production

| Factor Type | Specific Factor | Effect on Production | Mechanism/Rationale |

|---|---|---|---|

| Biotic Stress | Herbivory/Insect Attack | Increased Emission | Part of the plant's induced defense system; acts as a signaling molecule. unlp.edu.ar |

| Biotic Stress | Mechanical Wounding | Increased Emission | Simulates herbivore damage, triggering the LOX pathway and release of GLVs. |

| Abiotic Stress | UV Radiation | Potentially Increased | UV stress is known to upregulate the biosynthesis of various secondary metabolites, including volatiles, as a protective measure. |

| Abiotic Stress | Salinity Stress | Potentially Modulated | Plants respond to salinity by altering their metabolism; GLVs can be involved in stress signaling and tolerance. |

| Abiotic Stress | Relative Humidity | Modulated Emission/Fate | Humidity can affect the atmospheric chemistry and stability of emitted volatiles. |

Chemical Synthesis and Stereoisomeric Investigations of Cis 3 Heptenyl Acetate

Development of Stereoselective Synthetic Methodologies

The precise synthesis of specific stereoisomers of fragrance and flavor compounds like cis-3-heptenyl acetate (B1210297) is crucial for achieving desired sensory profiles. Research has focused on developing both chemo-selective and enzymatic methods to control the isomeric purity of the final product.

Chemo-selective synthesis aims to produce a target isomer through carefully controlled chemical reactions. One notable approach involves the use of organometallic reagents and specific reaction conditions to favor the formation of the cis isomer. For instance, the reaction of 1-hexyne (B1330390) with trimethylaluminum (B3029685) in the presence of zirconocene (B1252598) dichloride, followed by trapping the intermediate with ethyl chloroformate, yields an ester with a high E/Z mixture ratio, which can then be further processed. clockss.org Subsequent reduction and acetylation steps lead to the desired heptenyl acetate. The stereoselectivity of these reactions is highly dependent on the choice of catalysts and reagents, as well as reaction parameters such as temperature and solvent. clockss.orgacs.org

Another strategy involves the Wittig reaction, where a phosphorus ylide is reacted with an aldehyde. epo.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts, allowing for some control over the cis/trans ratio of the resulting alkene. epo.org

Table 1: Chemo-Selective Synthesis Approaches for Alkenyl Acetates

| Starting Materials | Reagents and Conditions | Key Outcome |

| 1-Hexyne | 1. Trimethylaluminum, Zirconocene dichloride 2. Ethyl chloroformate | Formation of an ester with a high E/Z ratio (97:3). clockss.org |

| (ω-halo-2-alkenyl)triphenylphosphonium halide, Aldehyde | Alkali metal alkoxide, Lithium halide | Formation of organohalogen compounds via Wittig reaction, with potential for stereocontrol. epo.org |

| Arylmercuric salts, Conjugated dienes | Lead tetraacetate, Palladium acetate | Catalytic synthesis of arylbutenyl acetates. acs.org |

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for the synthesis of flavor esters like cis-3-heptenyl acetate. researchgate.netresearchgate.net These enzymes can catalyze esterification or transesterification reactions with high chemo- and stereoselectivity.

A common approach is the transesterification of cis-3-hexen-1-ol (B126655) with an acetyl donor, such as triacetin (B1683017) or ethylene (B1197577) glycol diacetate (EGDA), catalyzed by an immobilized lipase (B570770). researchgate.netmdpi.com Novozym 435, an immobilized lipase from Candida antarctica, has shown high efficacy, affording yields of over 90% in green solvents or solvent-free systems. researchgate.netchemicalbook.com The choice of solvent, acetylating agent, and reaction conditions (temperature, enzyme amount, substrate molar ratio) significantly influences the conversion rate and yield. researchgate.netnih.gov For example, using EGDA as both a reagent and solvent with Lipozyme 435 has been shown to be a scalable and green method for producing fragrant acetates. mdpi.comsemanticscholar.org

Response surface methodology has been employed to optimize reaction parameters for lipase-catalyzed synthesis. researchgate.netnih.gov Studies have identified temperature and substrate molar ratio as the most critical factors affecting the molar conversion. nih.gov For instance, in the synthesis of hexyl acetate, optimal conditions were found to be a reaction time of 7.7 hours, a temperature of 52.6°C, and a specific substrate molar ratio, resulting in a high molar conversion. nih.gov Similarly, for cis-3-hexen-1-yl acetate, optimized conditions using Lipozyme IM-77 from Rhizomucor miehei resulted in a molar conversion of approximately 81%. researchgate.net

Table 2: Lipase-Catalyzed Synthesis of cis-3-Heptenyl Acetate and Related Esters

| Lipase Source | Reaction Type | Substrates | Key Findings & Yields |

| Candida antarctica (Novozym 435) | Transesterification | cis-3-hexen-1-ol, Acetylating agent | High yields (>90%) in green solvents and solvent-free systems. researchgate.net |

| Rhizomucor miehei (Lipozyme IM-77) | Transesterification | cis-3-hexen-1-ol, Triacetin | Optimized conditions yielded ~81% molar conversion. researchgate.net |

| Candida antarctica (Lipozyme 435) | Acetylation | cis-3-hexen-1-ol, Ethylene glycol diacetate (EGDA) | Scalable, green synthesis with a 70% yield after purification. mdpi.comsemanticscholar.org |

| Dry mycelium of Aspergillus oryzae | Esterification | cis-3-hexen-1-ol, Acetic acid | Achieved a high esterification yield of 98% under optimized conditions. researchgate.net |

Diastereomeric and Enantiomeric Separations and Characterization

The presence of multiple chiral centers in derivatives of heptenyl acetate necessitates advanced techniques for the separation and characterization of its stereoisomers.

High-resolution chromatographic techniques are essential for separating diastereomers and enantiomers to assess isomeric purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed.

For compounds with multiple chiral centers, such as derivatives of 3-heptenyl acetate, complete separation of all stereoisomers can be challenging. sigmaaldrich.com A systematic approach may involve coupling chiral and achiral chromatography in series. sigmaaldrich.com Initially, conditions are established on a chiral stationary phase to separate the enantiomeric pairs. Subsequently, an achiral stationary phase is used to resolve the diastereomers. sigmaaldrich.com

Glass capillary GC has been successfully used to achieve partial resolution of diastereomeric pairs of related compounds. acs.org In some cases, preparative-scale HPLC on silica (B1680970) gel has been effective in isolating individual diastereomers for further characterization. cdnsciencepub.com The choice of the stationary phase (e.g., C18, phenyl) and mobile phase is critical for achieving the desired separation. sigmaaldrich.com

Table 3: Chromatographic Separation of Heptenyl Acetate Isomers and Analogs

| Technique | Stationary Phase | Isomers Separated | Key Outcome |

| High-Resolution Capillary GC | Achiral Liquid Phases | Diastereomers | Partial resolution of two diastereomeric components. acs.orgcdnsciencepub.com |

| Preparative HPLC | Silica Gel | Diastereomers | Successful isolation of individual diastereomers. cdnsciencepub.com |

| Coupled Chiral & Achiral HPLC | Chiral and Achiral Columns (e.g., Ascentis Phenyl) | Enantiomers and Diastereomers | Systematic approach to resolve all stereoisomers. sigmaaldrich.com |

Once isomers are separated, their absolute stereochemistry must be determined. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.

¹³C NMR spectroscopy is a powerful tool for distinguishing between diastereomers. cdnsciencepub.com The chemical shifts of carbon atoms, especially those near the chiral centers, can vary significantly between different stereoisomers. cdnsciencepub.com Off-resonance proton-decoupling experiments can further aid in the interpretation of the spectra. cdnsciencepub.com

For highly flexible molecules with multiple chiral centers, a combination of experimental and theoretical approaches is often necessary. researchgate.net This involves a systematic comparison of experimental vicinal ¹H-¹H NMR coupling constants with those calculated using Density Functional Theory (DFT). researchgate.net This method has proven reliable for the stereochemical assignment of complex natural products with long, flexible chains. researchgate.net Additionally, techniques like Nuclear Overhauser Effect (NOE) difference spectroscopy can provide through-space proton-proton correlations, which are invaluable for determining the relative stereochemistry of the molecule. soton.ac.uk

Table 4: Spectroscopic Characterization of Heptenyl Acetate Isomers and Analogs

| Method | Application | Key Findings |

| ¹³C NMR Spectroscopy | Diastereomer differentiation | Distinct chemical shifts observed for carbon atoms in different diastereomers, particularly those adjacent to chiral centers. cdnsciencepub.com |

| ¹H-¹H NMR Coupling Constants (Experimental vs. DFT) | Stereochemical assignment of flexible molecules | Strong correlation between experimental and theoretical coupling constants allows for reliable stereochemical determination. researchgate.net |

| Nuclear Overhauser Effect (NOE) Difference Spectroscopy | Determination of relative stereochemistry | Provides information on the spatial proximity of protons, aiding in the assignment of stereocenters. soton.ac.uk |

Semiochemical Function and Chemoreception Mechanisms of Cis 3 Heptenyl Acetate

Investigation of Pheromonal and Allelochemical Activities

Behavioral Bioassays in Target Organisms for Activity Profiling

Behavioral bioassays are crucial for determining the function of cis-3-Heptenyl acetate (B1210297) as a semiochemical. These experiments observe the behavioral responses of organisms to the compound, providing insights into its role as an attractant, repellent, or synergist.

For instance, in the oriental fruit moth, Grapholita molesta, field tests have demonstrated that the addition of (Z)-3-hexenyl acetate, a closely related compound, to sex pheromone traps significantly increases the capture of male moths. researchgate.net This suggests a synergistic effect, where the plant volatile enhances the attractiveness of the sex pheromone. researchgate.net While males were not attracted to traps baited solely with (Z)-3-hexenyl acetate, its combination with the sex pheromone resulted in a higher catch than the pheromone alone. researchgate.net

Similarly, in scarab beetles, behavioral responses to pheromones and other volatile compounds are studied to understand their chemical ecology. thegoodscentscompany.com The specific effects of cis-3-Heptenyl acetate on various beetle species are a subject of ongoing research to determine its potential as a pheromone or allomone.

The table below summarizes findings from behavioral bioassays involving compounds structurally related to this compound, highlighting their observed semiochemical functions.

| Compound | Target Organism | Observed Behavior | Semiochemical Role |

| (Z)-3-Hexenyl acetate | Grapholita molesta (Oriental Fruit Moth) | Increased male attraction to sex pheromone traps. researchgate.net | Pheromone Synergist researchgate.net |

| (Z)-3-Hexenyl acetate | Ips typographius (Spruce Bark Beetle) | Inhibition of pheromone response. researchgate.net | Pheromone Inhibitor researchgate.net |

| (Z)-3-Hexenyl acetate | Cotesia glomerata, C. plutellae | Enhanced activity of these natural enemies. researchgate.net | Kairomone researchgate.net |

Electrophysiological Responses of Olfactory Systems (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the sensitivity of the olfactory system to specific odorants.

Studies on various insects have utilized EAG to assess the perception of this compound and related compounds. For example, in the tea aphid, Toxoptera aurantii, and its natural enemies, EAG has been employed to investigate the responses to synomones from tea shoots and kairomones from the aphids themselves. thegoodscentscompany.com These studies help to build a profile of the compounds that are biologically active for these species.

In the context of pest management, understanding the electrophysiological responses to compounds like this compound can aid in the development of more effective lures and repellents. researchgate.net

Molecular Basis of Chemoreception

The detection of semiochemicals like this compound begins at the molecular level, with interactions between the odorant molecule and specific proteins in the olfactory system.

Identification and Functional Characterization of Olfactory Receptors

Olfactory receptors (ORs) are proteins located on the dendrites of olfactory neurons that bind to specific odorant molecules, initiating a signal transduction cascade that leads to the perception of smell. The identification and characterization of ORs that respond to this compound are key to understanding its perception.

In Drosophila melanogaster, the olfactory receptor Or67d is known to respond to the pheromone cis-vaccenyl acetate (cVA). elifesciences.org While not this compound, this system provides a model for how a specific OR can be finely tuned to a particular pheromone. The functional characterization of such receptors often involves expressing them in heterologous systems (like Xenopus oocytes or human cell lines) and then measuring their response to a panel of odorants.

Role of Odorant-Binding Proteins and Accessory Factors in Ligand Recognition

Odorant-binding proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insects that are thought to play a crucial role in the initial steps of olfaction. elifesciences.orgmdpi.com They are believed to bind to hydrophobic odorant molecules, like this compound, and transport them across the aqueous lymph to the olfactory receptors. elifesciences.orgmdpi.commdpi.com

In Drosophila, the OBP LUSH (OBP76a) is essential for the activation of pheromone-sensitive neurons by the pheromone 11-cis vaccenyl acetate. elifesciences.orgnih.gov Mutants lacking LUSH show no electrophysiological response to this pheromone and exhibit defective pheromone-evoked behavior. nih.gov This demonstrates the critical role of OBPs in ligand recognition and subsequent neuronal activation. nih.gov

The binding affinities of various odorants to specific OBPs can be determined through in vitro binding assays. plos.org For example, in the moth Ectropis grisescens, several OBPs have been identified, and their binding affinities to various plant volatiles have been characterized, revealing the specificity of these proteins. mdpi.com

The table below illustrates the diversity of OBPs and their involvement in chemoreception in different insect species.

| Insect Species | Odorant-Binding Protein (OBP) | Function |

| Drosophila melanogaster | LUSH (OBP76a) | Required for the response to the pheromone cis-vaccenyl acetate. elifesciences.orgnih.gov |

| Acyrthosiphon pisum | OBP3 | Interacts with the alarm pheromone, (E)-β-Farnesol. plos.org |

| Anopheles gambiae | OBP1, OBP4 | Bind to indole, a component of human odor. plos.org |

| Culex pipiens | OBP1 | Interacts with the oviposition pheromone, 6-acetoxy-5-hexadecanolide. plos.org |

| Ectropis grisescens | EgriOBPs | Multiple OBPs identified with varying binding affinities to plant volatiles. mdpi.com |

Neurobiological Processing of Semiochemical Cues

Once an olfactory receptor is activated by a compound like this compound, the signal is transmitted to the brain for processing. This involves a complex network of neurons that interpret the chemical cue and elicit an appropriate behavioral response.

In insects, olfactory neurons project to specific regions of the antennal lobe, the primary olfactory center in the brain. The pattern of activation in the antennal lobe is thought to represent the identity of the perceived odor. From the antennal lobe, the information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information and can influence learning, memory, and innate behaviors.

The study of the neurobiological processing of semiochemicals often involves techniques like calcium imaging and in vivo electrophysiology to visualize and record neuronal activity in response to specific odorants. These studies are essential for understanding how the brain decodes the chemical messages that govern an organism's behavior.

Neuronal Circuitry Underlying Stereotypic Behavioral Responses

The perception of this compound in insects is initiated by the activation of specialized olfactory sensory neurons (OSNs) located in the sensilla of the antennae. While direct research pinpointing the exact neuronal circuitry for this compound is limited, studies on structurally related green leaf volatiles (GLVs) provide a robust framework for understanding this process. The general model of insect olfaction involves the detection of odorants by specific odorant receptors (ORs) on the dendrites of OSNs. All OSNs expressing the same type of OR project their axons to a single, identifiable glomerulus within the antennal lobe (AL), the primary olfactory center in the insect brain. This "labeled-line" and combinatorial coding system allows for the precise encoding of odor information. nih.govnih.govoup.comfrontiersin.org

Research on the hawkmoth, Manduca sexta, has provided significant insights into the neural processing of GLVs. For instance, projection neurons (PNs) originating from a specific glomerulus, G35, in the AL of M. sexta show a strong and preferential response to cis-3-hexenyl acetate, a compound structurally similar to this compound. frontiersin.orgnih.gov These PNs exhibit dose-dependent responses to cis-3-hexenyl acetate, indicating a fine-tuned sensitivity to this particular GLV. nih.gov The responses of these neurons can be complex, often displaying triphasic patterns of membrane hyperpolarization and firing of action potentials. nih.gov This suggests that the processing of GLV signals within the AL is not merely a simple relay but involves intricate synaptic interactions, likely including inhibitory inputs from local interneurons.

The specificity of this neuronal pathway is further highlighted by the differential responses to closely related chemical structures. For example, the propionate (B1217596) and butyrate (B1204436) analogs of cis-3-hexenyl acetate evoke weaker responses in the G35-PNs of M. sexta, demonstrating the high selectivity of the olfactory system for specific molecular features. nih.gov This precise tuning at the glomerular level is fundamental for the insect to distinguish between different plant volatiles, which is crucial for behaviors such as host plant selection for oviposition and feeding. nih.govoup.com While these findings are for a related compound, it is highly probable that a similar dedicated glomerular circuit exists for the perception of this compound in insects that utilize this compound as a significant ecological cue.

The information from the AL is then relayed by PNs to higher brain centers, such as the mushroom bodies and the lateral horn, where it is further processed and integrated with other sensory information to elicit a specific behavioral response. nih.gov

Sensory Adaptation and Desensitization Phenomena in Chemoreception

Continuous or repeated exposure to an odorant can lead to a decrease in the response of olfactory neurons, a phenomenon known as sensory adaptation or desensitization. This process is crucial for preventing the saturation of the sensory system and allowing the insect to detect novel stimuli in a complex olfactory environment. nih.gov The mechanisms underlying olfactory desensitization in insects are multifaceted and can occur at different levels of the olfactory pathway. nih.govnih.gov

At the peripheral level, within the OSNs, slow desensitization to odorants, including pheromones and repellents, has been observed. nih.gov While the complete picture is still emerging, recent research in Drosophila melanogaster has implicated the dephosphorylation of the odorant receptor co-receptor (Orco) as a key mechanism for slow, odor-induced receptor desensitization. nih.govnih.gov Orco is a highly conserved protein that forms a heterodimer with specific ORs, creating a ligand-gated ion channel. researchgate.net The phosphorylation state of Orco appears to modulate the sensitivity of the receptor complex. Prolonged exposure to an odor leads to the dephosphorylation of a specific serine residue on Orco, which in turn reduces the responsiveness of the neuron. nih.govnih.gov

The rate and extent of sensory adaptation can be influenced by the intensity and duration of the stimulus. annualreviews.org This dynamic regulation of olfactory sensitivity allows insects to maintain their ability to detect important chemical cues in their environment, even against a background of constant or recurring odors.

Environmental Dynamics and Biodegradation of Cis 3 Heptenyl Acetate

Environmental Fate in Terrestrial and Aquatic Ecosystems

The environmental journey of cis-3-heptenyl acetate (B1210297) is governed by its physicochemical properties, which dictate its distribution and persistence in different environmental compartments. Key properties influencing its fate include its volatility, water solubility, and affinity for organic matter.

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Formula | C₉H₁₆O₂ | - |

| Molecular Weight | 156.22 g/mol | Influences diffusion and transport. |

| Water Solubility | 158.9 mg/L @ 25 °C thegoodscentscompany.com | Moderate solubility affects its partitioning between water and other phases. |

| logP (o/w) | 2.909 thegoodscentscompany.com | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | Low (non-volatile) europa.eu | Despite being used in fragrances, its volatility is relatively low compared to other VOCs, affecting atmospheric concentration. |

| Flash Point | 71.11 °C thegoodscentscompany.com | Relevant for handling and storage, but less so for environmental fate. |

Interactive Data Table: Explore the physicochemical properties of cis-3-Heptenyl acetate.

Volatilization and Atmospheric Dispersion Studies

As a constituent of fragrances, this compound is designed to be volatile, allowing its release into the atmosphere. google.com Studies on analogous green leaf volatiles (GLVs), such as cis-3-hexenyl acetate, demonstrate that these compounds are readily emitted into the air. researchgate.net Once in the atmosphere, its dispersion is subject to meteorological conditions.

The atmospheric lifetime of this compound is primarily determined by its reactions with atmospheric oxidants like the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). Research on the ozonolysis of unsaturated esters, including the structurally similar cis-3-hexenyl acetate, shows that these reactions can be significant. researchgate.netmdpi.com The reaction with ozone cleaves the carbon-carbon double bond, leading to the formation of smaller, more oxidized products, which can contribute to the formation of secondary organic aerosols (SOA). researchgate.netmdpi.com The rate of these atmospheric reactions is influenced by the structure of the ester. For instance, the rate constants for gas-phase reactions of O₃ with (Z)-3-hexenyl esters have been shown to increase with the length of the ester group. mdpi.com

Sorption and Leaching Dynamics in Soil and Water Matrices

When introduced to soil or aquatic systems, the fate of this compound is influenced by sorption and leaching processes. The octanol-water partition coefficient (logP) of approximately 2.9 suggests a moderate tendency to sorb to organic matter in soil and sediment, which would limit its mobility. thegoodscentscompany.com However, its moderate water solubility of about 159 mg/L indicates that a fraction can remain dissolved in the water phase and be subject to leaching through the soil profile into groundwater. thegoodscentscompany.com

Microbial Degradation Pathways

Biodegradation is a primary mechanism for the removal of organic compounds like this compound from the environment. The ester linkage in its structure makes it susceptible to enzymatic attack by a wide range of microorganisms.

Identification of Biodegrading Microorganisms and Microbial Communities

While specific microbial strains that degrade this compound have not been extensively documented, the breakdown of ester-containing compounds is a common metabolic capability in the microbial world. Numerous bacteria and fungi are known to degrade structurally similar compounds, such as phthalate (B1215562) esters and fatty acid methyl esters (FAMEs). researchgate.netlyellcollection.org

For instance, bacteria from the genera Pseudomonas and Janthinobacterium have been identified as efficient degraders of various esters. nih.govnih.gov Fungi are also significant degraders of organic pollutants. The addition of compost, which contains a rich and diverse microbial community, has been shown to accelerate the degradation of esters in soil. researchgate.net It is highly probable that similar consortia of soil and aquatic microorganisms are capable of utilizing this compound as a carbon source.

Enzymatic Mechanisms of Biodegradation (e.g., Esterase Activity)

The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as esterases (specifically, carboxylesterases), which are ubiquitous in microorganisms. lyellcollection.orgnih.gov

The hydrolysis reaction breaks the ester linkage, yielding cis-3-heptenol and acetic acid, as shown in the equation below. who.inteuropa.eu

C₉H₁₆O₂ (this compound) + H₂O → C₇H₁₄O (cis-3-Heptenol) + C₂H₄O₂ (Acetic Acid)

Studies on analogous compounds confirm this pathway. For example, cis-3-hexenyl acetate is hydrolyzed to cis-3-hexenol by carboxylesterases found in plants. biorxiv.org Similarly, various microbial esterases have been shown to effectively hydrolyze short-chain fatty acid esters. nih.gov These resulting products, a C7 alcohol and a simple carboxylic acid, are generally less complex and more readily biodegradable than the parent compound, entering central metabolic pathways to be further mineralized to carbon dioxide and water.

Environmental Persistence and Identification of Transformation Products

Given its susceptibility to both atmospheric oxidation and microbial degradation, this compound is not expected to be persistent in the environment. europa.eueuropa.eu Its persistence will vary depending on environmental conditions such as temperature, pH, microbial activity, and sunlight exposure.

The primary transformation products of this compound are dependent on the degradation pathway:

| Pathway | Primary Transformation Products | Further Fate |

| Atmospheric Ozonolysis | Smaller aldehydes and carbonyl compounds (e.g., propanal, glyoxal) researchgate.net | Further oxidation or deposition. |

| Microbial Hydrolysis | cis-3-Heptenol and Acetic Acid who.inteuropa.eu | Readily biodegradable by a wide range of microorganisms. |

| Abiotic Hydrolysis | cis-3-Heptenol and Acetic Acid | Generally slower than enzymatic hydrolysis under typical environmental pH. europa.eu |

Interactive Data Table: Explore the transformation products of this compound.

Ecological and Applied Research in Integrated Pest Management Ipm

Development of Semiochemical-Based Pest Management Strategies

Semiochemical-based strategies represent a shift away from broad-spectrum pesticides towards more targeted, behavior-modifying approaches. plantprotection.pl Cis-3-Heptenyl acetate (B1210297), a naturally occurring volatile organic compound in many plant species, is a prime example of a semiochemical with significant potential in IPM. thefrostlab.comnih.gov

Mating Disruption Technologies Utilizing cis-3-Heptenyl Acetate

Mating disruption is a technique that permeates an area with a synthetic pheromone to confuse insects, making it difficult for them to find mates. uliege.be While this compound is not a primary sex pheromone for most pests, it can act as a synergist, enhancing the effectiveness of pheromone-based mating disruption. For instance, in the case of the Oriental fruit moth (Grapholita molesta), the addition of (Z)-3-hexenyl acetate, a related compound, to sex pheromone traps significantly increased the capture of male moths. researchgate.net This suggests that incorporating this compound or similar green leaf volatiles into mating disruption formulations could improve their efficacy by making the synthetic pheromone blend more closely mimic the natural bouquet of a host plant.

Attract-and-Kill Systems for Specific Pest Species

Attract-and-kill systems use a combination of an attractant, such as a pheromone or a host-plant volatile, and a killing agent. plantprotection.pl This method draws pests to a specific point where they are eliminated, reducing the need for widespread insecticide application. Research has shown that this compound can be a potent attractant for certain pest species. For example, in field trials, traps baited with (Z)-3-hexenyl-acetate captured the highest number of fall armyworm (Spodoptera frugiperda) adults and also had the highest number of egg masses, indicating its role in both attracting and stimulating oviposition. nih.gov This dual functionality makes it a valuable component for attract-and-kill systems targeting this significant agricultural pest.

Table 1: Attraction of Spodoptera frugiperda to Various Volatile Organic Compounds

| Volatile Compound | Mean Number of Captured Adults (±SE) | Mean Number of Egg Masses (±SE) |

|---|---|---|

| (Z)-3-Hexenyl-acetate | 25.3 ± 2.5 a | 15.7 ± 1.5 a |

| Linalool | 18.7 ± 1.8 b | 8.3 ± 1.2 b |

| (E)-β-Farnesene | 15.3 ± 1.5 c | 6.7 ± 0.9 c |

| Indole | 12.7 ± 1.2 d | 4.3 ± 0.7 d |

| Control (Paraffin Oil) | 2.3 ± 0.5 e | 0.7 ± 0.2 e |

Data adapted from a study on Spodoptera frugiperda oviposition preference. nih.gov Means in the same column followed by different letters are significantly different.

Host Plant Manipulation through Semiochemical Applications

Applying synthetic semiochemicals to crops can manipulate the behavior of pests and their natural enemies. This compound, as a common herbivore-induced plant volatile (HIPV), can signal to other plants to prime their defenses. nih.gov Exposing hybrid poplar saplings to this compound led to a widespread priming of defense genes and the increased release of terpene volatiles, making the plants more resistant to subsequent herbivory by gypsy moth larvae. nih.gov Furthermore, the application of green leaf volatiles can directly repel herbivores while simultaneously attracting their natural enemies, a concept central to "push-pull" strategies. uu.nl For example, research has demonstrated that certain plant volatiles can repel aphids while attracting their predators like hoverflies and ladybirds. researchgate.net

Impact on Non-Target Organisms and Ecosystem Dynamics

A critical aspect of any pest management strategy is its effect on non-target organisms and the broader ecosystem. While semiochemicals like this compound are generally considered more environmentally benign than conventional pesticides, their ecological impacts require careful consideration. plantprotection.pl

The application of this compound can have species-specific effects on non-target plants. For instance, a study on lima bean (Phaseolus lunatus) and pepper (Capsicum annuum) plants found that exposure to cis-3-hexenyl acetate led to increased growth and leaf production in lima beans, while pepper plants experienced reduced height and biomass. thefrostlab.com This highlights the importance of understanding the specific responses of different plant species within an agroecosystem before widespread application.

Integration with Biological and Cultural Control Methods in IPM Frameworks

The most effective IPM programs integrate multiple control tactics. ncsu.eduuliege.be this compound and other semiochemicals are valuable tools that can be combined with biological and cultural control methods to create a robust and sustainable pest management system.

Biological control involves the use of natural enemies, such as predators and parasitoids, to suppress pest populations. As previously mentioned, this compound can attract these beneficial insects. researchgate.net By deploying lures containing this compound, it may be possible to enhance the effectiveness of augmentative biological control releases or to conserve and attract naturally occurring enemy populations to the crop.

Cultural controls are farming practices that make the environment less favorable for pests. Examples include crop rotation, intercropping, and sanitation. ncsu.edu The use of this compound can complement these practices. For example, in a "push-pull" strategy, a repellent plant that releases compounds like this compound could be intercropped with the main crop (the "push"), while a highly attractive trap crop is planted around the perimeter to lure pests away (the "pull"). slu.se This integration of semiochemicals with cultural practices can create a multi-layered defense against pests.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (E)-β-Farnesene |

| (E,Z)-2,octadecadien-1-ol acetate |

| (Z)-3-Hexenyl-acetate |

| (Z)-3-hexenyl-α-methylbutyrate |

| 1-Hexanol |

| This compound |

| cis-3-Hexenyl acetate |

| cis-Jasmone |

| Hexenol |

| Indole |

| Linalool |

| Methyl salicylate |

Future Research Directions and Interdisciplinary Perspectives

Omics Approaches in Chemoreception and Biosynthesis Research (e.g., Transcriptomics, Proteomics)

The advent of "omics" technologies, including transcriptomics and proteomics, offers powerful tools to unravel the intricate molecular mechanisms underlying the biosynthesis and chemoreception of cis-3-heptenyl acetate (B1210297). By analyzing the complete set of transcripts (transcriptome) and proteins (proteome) in relevant tissues, researchers can gain a comprehensive understanding of the genes and enzymes involved in its production and detection.

Transcriptomic analysis of plant tissues under different conditions, such as mechanical damage or herbivore attack, can identify genes that are upregulated during the synthesis of green leaf volatiles (GLVs) like cis-3-heptenyl acetate. For instance, studies on various plant species, including Capsicum, have utilized transcriptome sequencing to identify key genes involved in the biosynthesis of volatile organic compounds (VOCs). researchgate.netmdpi.commdpi.com This approach can pinpoint candidate genes encoding for enzymes in the lipoxygenase (LOX) pathway, which is responsible for the formation of C6 and C9 aldehydes and alcohols that serve as precursors to esters like this compound. researchgate.net Further investigation into the transcriptomes of different pepper varieties at various developmental stages has revealed differential gene expression related to the synthesis of volatile aroma compounds, highlighting the genetic basis for the diversity in flavor profiles. mdpi.com

In the realm of chemoreception, proteomics can be employed to identify and characterize odorant receptors (ORs) and odorant-binding proteins (OBPs) in insects that respond to this compound. For example, research on the common cutworm, Spodoptera litura, successfully identified an odorant receptor, SlituOR12, that is exclusively and sensitively tuned to cis-3-hexenyl acetate, a closely related GLV. nih.gov This was achieved through heterologous expression of candidate ORs in Xenopus oocytes and subsequent electrophysiological recordings. nih.gov Similar approaches can be applied to identify the specific receptors for this compound in various insect species, providing insights into host plant recognition and oviposition behaviors. The expression patterns of these receptors in different antennal sensilla can also be determined using techniques like in situ hybridization. nih.gov

Furthermore, combining metabolomics with transcriptomics allows for a more integrated understanding. By correlating the abundance of specific metabolites like this compound with the expression levels of particular genes, researchers can build robust models of biosynthetic pathways and their regulation. msstate.edumsstate.edu This integrated approach has been successfully used to study the production of volatile compounds in sweet potatoes and other plants. msstate.edumsstate.edu

Biotechnological Applications for Sustainable Production and Novel Derivatives

The demand for natural flavor and fragrance compounds like this compound is driving research into sustainable and environmentally friendly production methods. Biotechnology offers promising alternatives to traditional chemical synthesis or extraction from natural sources.

Microbial fermentation is a key area of exploration for the production of this compound and other valuable esters. nih.gov Genetically engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, can be harnessed as cell factories. nih.govfrontiersin.org By introducing and optimizing metabolic pathways, these microbes can be programmed to convert simple and inexpensive starting materials, like acetate, into more complex molecules. nih.gov Metabolic engineering strategies may involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions to maximize yield and purity. nih.govresearchgate.net For example, the biosynthesis of esters often involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.netresearchgate.net By expressing specific AATs in a microbial host, it is possible to control the production of desired esters.

The use of isolated enzymes as biocatalysts also presents a green and efficient method for synthesizing this compound. researchgate.netmdpi.com Lipases, for instance, are widely used for the synthesis of flavor esters through esterification or transesterification reactions. researchgate.netmdpi.com Research has demonstrated the successful lipase-catalyzed synthesis of cis-3-hexen-1-yl acetate, a related compound, with high yields in solvent-free systems, which are more economical for large-scale production. researchgate.net Optimizing reaction parameters such as the choice of enzyme, acetylating agent, and reaction time is crucial for achieving high conversion rates. researchgate.net

Furthermore, biotechnology can be used to create novel derivatives of this compound with potentially enhanced or unique properties. By exploring the substrate specificity of different enzymes, it may be possible to produce a range of related esters with varying chain lengths or functional groups, expanding the palette of available flavor and fragrance compounds.

Ecological Modeling of Semiochemical Dispersal and Impact in Agricultural Systems

Understanding the dispersal of semiochemicals like this compound in the atmosphere is crucial for predicting their impact on insect behavior and for developing effective pest management strategies. scribd.com Ecological modeling plays a vital role in simulating how these volatile compounds are transported and distributed in agricultural landscapes.

Various atmospheric dispersion models, such as Gaussian plume models and more complex computational fluid dynamics (CFD) models, can be adapted to predict the concentration and distribution of this compound released from plants. epa.gov These models take into account factors like wind speed and direction, atmospheric stability, and the height of the release source (i.e., the crop canopy). The chemical fate of this compound in the atmosphere, including its reaction with oxidants like ozone, is also a critical component of these models. rsc.orgmdpi.com Studies have measured the rate constants for the reaction of cis-3-hexenyl esters with ozone, providing essential data for these simulations. rsc.org

The output of these dispersal models can then be integrated with knowledge of insect behavior to predict how pest and beneficial insect populations will be affected. For example, by understanding the threshold concentrations at which this compound attracts or repels certain insects, it is possible to model the "active space" of the semiochemical and predict its influence on insect movement and distribution within a field. This information can be used to optimize the placement of traps or lures in integrated pest management (IPM) programs. researchgate.net

Moreover, these models can help in assessing the environmental impact of using semiochemicals in agriculture. By predicting the atmospheric lifetime and potential for long-range transport of this compound, researchers can evaluate any unintended consequences on non-target organisms or ecosystems.

Translational Research for Agricultural and Environmental Sustainability

Translational research aims to bridge the gap between fundamental scientific discoveries and practical applications. In the context of this compound, this involves translating our understanding of its chemical ecology into sustainable agricultural practices and environmentally friendly technologies.

One of the most promising applications is in the development of novel pest management strategies. As a component of herbivore-induced plant volatiles (HIPVs), this compound can act as a repellent for some pests while attracting their natural enemies. researchgate.net This "push-pull" strategy can be implemented in various ways. For instance, dispensers releasing synthetic this compound could be used to "push" pests away from crops, while planting companion plants that naturally release this compound could "pull" in beneficial insects. Research has shown that specific doses of related compounds like cis-3-hexenyl acetate can enhance the parasitic efficiency of certain parasitoids. researchgate.net

Furthermore, understanding the genetic basis of this compound production in crops opens up possibilities for crop breeding and genetic engineering. mdpi.com It may be possible to develop crop varieties that release higher levels of this compound upon pest attack, thereby enhancing their natural defenses. This approach could reduce the reliance on synthetic pesticides and promote a more sustainable agricultural system.

Beyond pest management, there is potential for using this compound and other GLVs in other agricultural applications. For example, they could be used to monitor for the presence of pests or to assess plant health. Changes in the volatile profile of a plant can be an early indicator of stress, allowing for timely intervention.

The sustainable production of this compound through biotechnology also contributes to environmental sustainability by reducing the reliance on petrochemical-based synthesis methods. nih.govnih.gov The development of bio-based production platforms for this and other valuable chemicals is a key goal of the green chemistry movement.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify cis-3-Heptenyl acetate in complex mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching for identification. Quantification can be achieved via internal standardization (e.g., deuterated analogs) to account for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly focusing on the cis-3 double bond geometry .

Q. What safety protocols are critical when handling cis-3-Heptenyl acetate in laboratory settings?

- Methodological Answer : Adhere to IFRA Standards (Amendment 51) and RIFM safety assessments, which recommend maximum concentrations based on dermal sensitization thresholds (e.g., 0.5% in leave-on skincare products). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate systemic toxicity risks. Regularly consult the RIFM Fragrance Material Safety Assessment Center for updated toxicological data .

Q. How do regulatory frameworks like IFRA and IOFI influence experimental design for fragrance ingredients?

- Methodological Answer : Design studies to comply with IFRA’s maximum acceptable concentrations (derived from systemic toxicity and sensitization endpoints) and IOFI’s flavor safety criteria. For ingestion-related studies (e.g., Category 1 and 6 products), incorporate in vitro digestion models to simulate bioavailability and metabolic pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of cis-3-Heptenyl acetate under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing using controlled temperature (40°C), humidity (75% RH), and UV exposure. Monitor degradation products via high-resolution LC-MS and compare to reference standards. Apply kinetic modeling (e.g., Arrhenius equations) to predict shelf-life under real-world conditions .

Q. How can researchers resolve contradictions in dermal sensitization data for cis-3-Heptenyl acetate across different studies?

- Methodological Answer : Perform meta-analyses using RIFM’s consolidated safety assessments, focusing on endpoint variability (e.g., LLNA vs. human patch tests). Investigate confounding factors such as isomer purity (e.g., cis vs. trans contamination) and solvent interactions. Use probabilistic risk assessment models to refine safe exposure thresholds .

Q. What methodologies are recommended for assessing the environmental impact of cis-3-Heptenyl acetate in aquatic ecosystems?

- Methodological Answer : Follow the framework by Salvito et al. (2002) for prioritizing fragrance materials in aquatic risk assessments. Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and chronic studies (e.g., algal growth inhibition). Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and bioaccumulation potential .

Q. How can isotopic labeling enhance mechanistic studies of cis-3-Heptenyl acetate metabolism?

- Methodological Answer : Synthesize deuterated or carbon-13-labeled analogs to track metabolic pathways in in vitro hepatocyte models. Use tandem mass spectrometry (MS/MS) to identify phase I/II metabolites. Compare results to unlabeled controls to quantify enzymatic kinetics and interspecies variability .

Q. What strategies optimize the enantiomeric purity of cis-3-Heptenyl acetate in synthetic pathways?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during esterification. Monitor enantiomeric excess (ee) via chiral GC or HPLC with cyclodextrin-based columns. Optimize reaction conditions (temperature, solvent polarity) to minimize racemization, referencing NIST spectral libraries for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.